molecular formula C11H15NO2 B13062271 (2R)-3-Methyl-2-(phenylamino)butanoic acid

(2R)-3-Methyl-2-(phenylamino)butanoic acid

Cat. No.: B13062271
M. Wt: 193.24 g/mol
InChI Key: MBRPCSKHPRLQQQ-SNVBAGLBSA-N
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Description

(2R)-3-Methyl-2-(phenylamino)butanoic acid is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its structural complexity, which includes a phenylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Methyl-2-(phenylamino)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 3-methyl-2-butanone with aniline under acidic conditions to form an imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine using carbon dioxide under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-Methyl-2-(phenylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-3-Methyl-2-(phenylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2R)-3-Methyl-2-(phenylamino)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

    (2S)-3-Methyl-2-(phenylamino)butanoic acid: The enantiomer of the compound, differing in its optical activity.

    3-Methyl-2-(phenylamino)propanoic acid: A structurally similar compound with a shorter carbon chain.

    2-(Phenylamino)butanoic acid: Lacks the methyl group at the third position.

Uniqueness: (2R)-3-Methyl-2-(phenylamino)butanoic acid is unique due to its specific chiral configuration and the presence of both a phenylamino group and a carboxylic acid group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-anilino-3-methylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

MBRPCSKHPRLQQQ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=CC=C1

Origin of Product

United States

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